5,8-Dichloro-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
5,8-dichloro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPGXPGLHYKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-phenylquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology and Medicine:
Antimicrobial Activity: Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticancer Research: Investigated for its potential as a histone deacetylase inhibitor, showing promise in cancer treatment.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its stable chemical structure.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it acts as a histone deacetylase inhibitor, inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 5,8-dichloro-2-phenylquinoline-4-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:
Solubility and Physicochemical Properties
- This compound is expected to exhibit low aqueous solubility due to its hydrophobic chlorine and phenyl groups, akin to 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (soluble only in organic solvents like DMSO) .
- Methoxy or hydroxy substituents (e.g., 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) improve water solubility but may reduce antimicrobial efficacy due to decreased lipophilicity .
Biological Activity
5,8-Dichloro-2-phenylquinoline-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties , showing efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA synthesis by promoting the cleavage of DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 1 × 10^-5 mg/mL | 24 |
| Escherichia coli | 1 × 10^-6 mg/mL | 22 |
| Klebsiella pneumoniae | 1 × 10^-5 mg/mL | 25 |
| Pseudomonas aeruginosa | 1 × 10^-5 mg/mL | 23 |
Anticancer Activity
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential . It acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis. Research indicates that treatment with this compound leads to cell cycle arrest and increased apoptosis in various cancer cell lines .
The anticancer activity is attributed to:
- Histone Deacetylase Inhibition : This leads to hyperacetylation of histones, resulting in transcriptional activation of tumor suppressor genes.
- Cell Cycle Arrest : The compound increases the proportion of cells in the G2/M phase, enhancing the potential for apoptosis .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antibacterial Evaluation :
A study synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antibacterial activities. The derivatives exhibited varying levels of effectiveness against multiple bacterial strains, with some showing enhanced activity due to structural modifications . -
Anticancer Research :
A study focused on the selective HDAC3 inhibitor derived from this compound demonstrated significant anticancer effects in K562 cells. The results showed a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound compared to standard treatments like SAHA . -
Mechanistic Insights :
Another investigation into the compound's mechanism revealed that it does not act as a virucidal agent but instead interferes early in the viral lifecycle, reducing the production of viral proteins and infectious particles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5,8-dichloro-2-phenylquinoline-4-carboxylic acid?
- The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, the Doebner reaction is used to assemble the quinoline core, followed by chlorination at positions 5 and 8 using reagents like POCl₃ or SOCl₂. The phenyl group at position 2 is introduced via Suzuki-Miyaura coupling or Friedländer annulation, requiring palladium catalysts (e.g., PdCl₂(PPh₃)₂) and optimized solvent systems (e.g., DMF or toluene) . Purification often involves column chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized to confirm its structural integrity?
- Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
- HRMS : High-resolution mass spectrometry for molecular weight confirmation.
- Elemental analysis : To validate purity and elemental composition.
- X-ray crystallography (if crystals are obtainable): For definitive structural elucidation .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Molecular weight : 316.64 g/mol (calculated from IUPAC structure).
- Solubility : Limited aqueous solubility; typically dissolved in DMSO or DMF for biological assays.
- Stability : Stable under inert conditions but sensitive to prolonged light exposure. Store at -20°C in amber vials .
Advanced Research Questions
Q. How do substitution patterns (5,8-dichloro and 2-phenyl) influence reactivity in cross-coupling reactions?
- The electron-withdrawing chloro groups at positions 5 and 8 enhance electrophilic aromatic substitution reactivity, facilitating further functionalization. The 2-phenyl group sterically hinders reactions at the quinoline ring’s 2- and 4-positions, directing modifications to the 6- or 7-positions. Catalytic systems like Pd(OAc)₂ with PCy₃ ligands improve coupling efficiency in such sterically demanding environments .
Q. What contradictions exist in reported biological activities of quinoline-4-carboxylic acid derivatives, and how can they be resolved?
- Discrepancies in MIC values against Staphylococcus aureus (e.g., 64 µg/mL vs. 128 µg/mL) may arise from variations in assay conditions (e.g., broth dilution vs. agar diffusion) or bacterial strain specificity. Standardized protocols, such as CLSI guidelines, and comparative studies with control antibiotics (e.g., ciprofloxacin) are recommended to reconcile data .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Batch optimization : Use excess POCl₃ (1.5 eq) for complete chlorination.
- Catalyst recycling : Immobilized palladium catalysts reduce costs.
- Crystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
